Benzene-1,2,3-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

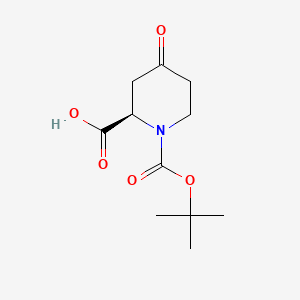

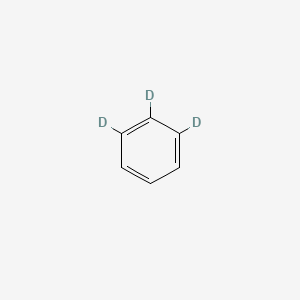

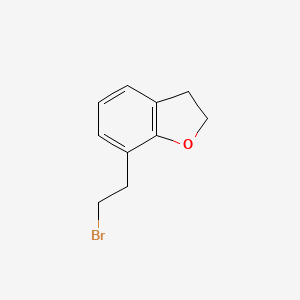

Benzene-1,2,3-D3 is a derivative of benzene, which is an aromatic hydrocarbon. It is also known as Benzol . The molecular formula of Benzene-1,2,3-D3 is C6H3D3 . The isotopic enrichment is 98 atom % D .

Molecular Structure Analysis

The molecular structure of Benzene-1,2,3-D3 involves a benzene ring with three deuterium (D) atoms replacing three hydrogen atoms at the 1st, 2nd, and 3rd positions . The average mass is 81.130 Da, and the mono-isotopic mass is 81.065781 Da .

Physical And Chemical Properties Analysis

Benzene-1,2,3-D3 is a flammable liquid . It should be stored at room temperature and is stable if stored under recommended conditions .

Scientific Research Applications

Environmental Monitoring and Pollution Control

Benzene-1,2,3-D3, a deuterated benzene isomer, can be used as a tracer in environmental studies. Researchers utilize it to track the fate and transport of benzene in air, water, and soil. By analyzing its distribution and behavior, scientists gain insights into pollution sources, dispersion patterns, and the effectiveness of pollution control strategies .

Biological Imaging and Positron Emission Tomography (PET)

Researchers explore deuterated benzene derivatives for PET imaging. By incorporating positron-emitting isotopes (e.g., carbon-11 or fluorine-18) into benzene rings, they create radiotracers. These radiotracers selectively accumulate in specific tissues or receptors, allowing non-invasive imaging of biological processes. Benzene-1,2,3-D3 derivatives can be part of such radiotracers, aiding in disease diagnosis and drug development.

Holland, R., Khan, M. A. H., Matthews, J. C., et al. (2022). Investigating the Variation of Benzene and 1,3-Butadiene in the UK during 2000–2020. Int. J. Environ. Res. Public Health, 19(19), 11904. DOI: 10.3390/ijerph191911904

Safety and Hazards

properties

IUPAC Name |

1,2,3-trideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is the study of Benzene-1,2,3-D3 relevant in mass spectrometry?

A: Benzene-1,2,3-D3, along with other deuterium-labeled aromatic compounds, serves as a valuable tool in mass spectrometry investigations. By analyzing the fragmentation patterns of these labeled compounds, researchers can glean insights into the complex rearrangements that occur within ionized molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)

![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)